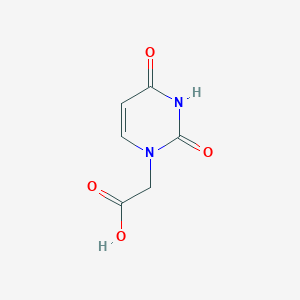

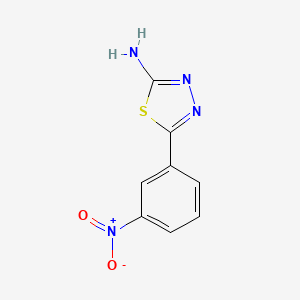

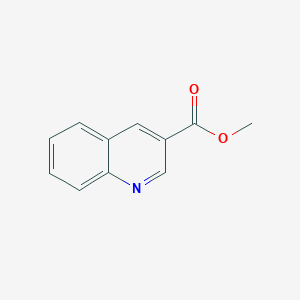

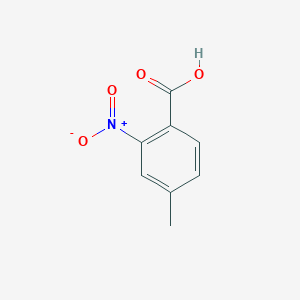

![molecular formula C10H6N4 B1295783 Pyrazino[2,3-f]quinoxaline CAS No. 231-23-2](/img/structure/B1295783.png)

Pyrazino[2,3-f]quinoxaline

Overview

Description

Pyrazino[2,3-f]quinoxaline is a heterocyclic compound . It is used as a ligand in the synthesis of copper(I)-phenanthroline complexes, which are used in molecular device technology and in solar-energy conversion . It functions as an electron acceptor and the electron density is delocalized on the quinoxaline ring .

Synthesis Analysis

The synthesis of a hexaethynyl [2,3-g]pyrazinoquinoxaline starts from tetraaminobenzoquinone. Condensation to bis (triisopropylsilyl)hexadiyne-2,3-dione affords 2,3,7,8-tetrakis (triisopropylsilylethynyl)pyrazino [2,3-g]quinoxaline-5,10-dione .Molecular Structure Analysis

Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The electron density is delocalized on the quinoxaline ring .Chemical Reactions Analysis

The synthesis of a hexaethynyl [2,3-g]pyrazinoquinoxaline involves a reaction with TIPS-CC-Li followed by reduction with hypophosphite in the presence of KI .Physical And Chemical Properties Analysis

Pyrazino[2,3-f]quinoxaline has strong linear absorption within 400–600 nm and a desirable two-photon absorption cross section (100–1290 GM) within 740–1000 nm .Scientific Research Applications

Solar Cell Applications

Pyrazino[2,3-g]quinoxaline has been employed as a π-linker in D–π–A type dyes, exhibiting an unusually broad and intense spectral absorption ranged from the visible to the near infrared region . This property makes it suitable for solar cell applications. A power conversion efficiency of 6.86% was achieved in dye-sensitized solar cells .

Bioimaging and Photodynamic Therapy

A water-soluble photosensitizer, PQs-PEG5, based on a novel Pyrazino[2,3-g]quinoxaline (PQ) prototype compound (PQs-5), was designed and synthesized . It has strong linear absorption within 400–600 nm and a desirable two-photon absorption cross section (100–1290 GM) within 740–1000 nm . It exhibits both a high fluorescence quantum yield (∼0.55) and singlet oxygen quantum yield (∼0.47) . This compound can present outstanding bioimaging performance and photodynamic therapy (PDT) efficacies simultaneously .

Photothermal Therapy

Pyrazino[2,3-g]quinoxaline-Based Nanoparticles have been used as Near-Infrared Phototheranostic Agents for Efficient Photoacoustic-Imaging-Guided Photothermal Therapy . Both in vitro and in vivo experiments have shown that PQs-TPA NPs can be used as a high-contrast probe for photoacoustic (PA) imaging and can effectively inhibit tumor growth in live mice through PA imaging-guided photothermal therapy (PTT) .

Mechanism of Action

Target of Action

Pyrazino[2,3-f]quinoxaline (PQ) is a versatile compound with a wide range of applications. It has been used as a π-linker in D–π–A type dyes , and as a photosensitizer in photodynamic therapy . The primary targets of PQ are therefore the light-absorbing molecules and cells in these applications.

Mode of Action

PQ exhibits strong linear absorption within the 400–600 nm range and a desirable two-photon absorption cross section within the 740–1000 nm range . This allows it to absorb light energy effectively and transfer it to other molecules or cells. In photodynamic therapy, for example, PQ can absorb light and transfer the energy to oxygen molecules, producing singlet oxygen .

Biochemical Pathways

Singlet oxygen can cause damage to cells, leading to cell death . This is beneficial in the context of photodynamic therapy, where the goal is to kill cancer cells.

Pharmacokinetics

A water-soluble derivative of pq, pqs-peg5, has been synthesized . This suggests that modifications can be made to improve the solubility and bioavailability of PQ.

Result of Action

The primary result of PQ’s action is the production of singlet oxygen, which can cause cell death . This makes it a valuable tool in photodynamic therapy. Additionally, PQ has been used in dye-sensitized solar cells, where it contributes to a power conversion efficiency of 6.86% .

Action Environment

The action of PQ is influenced by the presence of light, as its primary mode of action involves light absorption Therefore, the efficacy of PQ in applications like photodynamic therapy and solar cells is likely to be influenced by the intensity and wavelength of the light source

Safety and Hazards

While specific safety and hazards for Pyrazino[2,3-f]quinoxaline are not mentioned in the search results, it is generally recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep the container tightly closed in a dry and well-ventilated place .

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

properties

IUPAC Name |

pyrazino[2,3-f]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4/c1-2-8-10(14-6-4-12-8)9-7(1)11-3-5-13-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSGFMWKZVZOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C3=NC=CN=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276634 | |

| Record name | Pyrazino[2,3-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazino[2,3-f]quinoxaline | |

CAS RN |

231-23-2 | |

| Record name | Pyrazino[2,3-f]quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Pyrazino[2,3-f]quinoxaline?

A1: Pyrazino[2,3-f]quinoxaline has the molecular formula C10H6N4 and a molecular weight of 182.19 g/mol. []

Q2: How does the structure of Pyrazino[2,3-f]quinoxaline influence its coordination behavior with metal ions?

A2: Pyrazino[2,3-f]quinoxaline acts as a multi-modal bridging ligand, meaning it can bind to metal ions through multiple nitrogen atoms. [] The specific binding mode depends on factors like the metal ion, counterion, and solvent used. For instance, with silver(I), it forms three-dimensional frameworks where the ligand bridges [Ag(pyq)]∞ tubes. [] These frameworks can adopt different structures based on the anion size, highlighting the impact of steric effects. [] In contrast, with copper(II) and in the presence of malate ligands, pyrazino[2,3-f]quinoxaline coordinates through two nitrogen atoms to form a mononuclear unit within a larger dinuclear complex. [, ]

Q3: What spectroscopic techniques have been used to characterize Pyrazino[2,3-f]quinoxaline and its derivatives?

A3: Both 1H and 13C NMR spectroscopy have been extensively used for structural characterization of Pyrazino[2,3-f]quinoxaline and its derivatives. [] These techniques help assign proton and carbon signals, determine substitution patterns, and understand the electronic environment within the molecule. [] For example, selective decoupling experiments and analysis of substituent-induced chemical shifts were crucial for complete spectral assignments. []

Q4: Can you describe the synthesis of Pyrazino[2,3-f]quinoxaline derivatives?

A4: Pyrazino[2,3-f]quinoxalines can be synthesized starting from 6-nitroquinoxalines. [, ] These are first converted to 5-amino-6-nitroquinoxalines through amination with hydroxylamine. [, ] Subsequent reduction yields 5,6-diaminoquinoxalines, which upon condensation with suitable α-dicarbonyl compounds, form the desired substituted Pyrazino[2,3-f]quinoxalines. [, ] This synthetic pathway allows for the incorporation of diverse substituents, leading to a library of derivatives.

Q5: How do the electronic properties of Pyrazino[2,3-f]quinoxaline affect its behavior in multimetallic complexes?

A5: When incorporated into oxo-centered triruthenium cluster dimers and trimers, the ortho-metallation of Pyrazino[2,3-f]quinoxaline significantly impacts the electronic communication between the triruthenium centers. [] This effect is evident through the splitting of redox waves in electrochemical measurements, indicating that the bridging ligand's properties influence the overall electronic structure of the multimetallic assembly. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

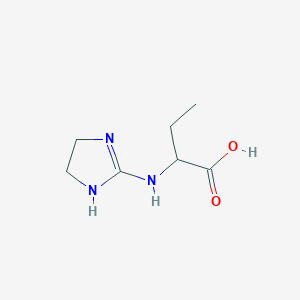

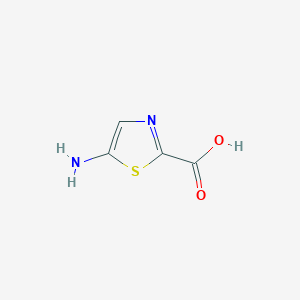

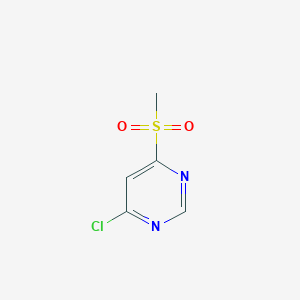

![N-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B1295707.png)